molecular formula C6H6F3NO5 B2894179 N-(Trifluoroacetyl)-dl-aspartic acid CAS No. 200876-77-3

N-(Trifluoroacetyl)-dl-aspartic acid

Cat. No. B2894179
CAS RN: 200876-77-3
M. Wt: 229.111
InChI Key: NTFULCXLYCSQIW-UHFFFAOYSA-N
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Description

N-(Trifluoroacetyl)-dl-aspartic acid, commonly referred to as TFA-DL-Asp, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of aspartic acid and is commonly used as a substrate for the study of enzymes such as aspartate transaminase and aspartate aminotransferase.

Scientific Research Applications

1. Intermediate in Biosynthesis of Amino Acids

N-(Trifluoroacetyl)-dl-aspartic acid is an important intermediate in the biosynthesis of essential amino acids such as L-lysine, L-threonine, and L-methionine. This has been demonstrated through the synthesis of the trifluoroacetate salt of aspartic acid β-semialdehyde, highlighting its relevance in biochemical pathways (Tudor, Lewis, & Robins, 1993).

2. Role in Synthesis of β-Heteroaryl Substituted-α-Amino Acids

The compound has been used in the synthesis of azatryptophane derivatives and other β-heteroaryl substituted-α-amino acids, showcasing its versatility in the creation of novel amino acid structures (Svete, Stanovnik, & Tiŝler, 1994).

3. Application in Photocatalysis

Research has also explored the use of amino acids, including dl-aspartic acid, in constructing advanced materials for photocatalysis. This includes the development of flower-like heterojunction photocatalysts for environmental applications, such as the degradation of pollutants (Zhou, Zhong, Shen, & Yao, 2019).

4. Involvement in Neurochemistry

N-(Trifluoroacetyl)-dl-aspartic acid derivatives have been studied in the context of neurochemistry, particularly in relation to neurotransmission and the metabolic functioning of the nervous system. This includes investigations into the biochemistry of compounds like N-acetyl aspartate, which plays a role in the nervous system (Truckenmiller, Namboodiri, Brownstein, & Neale, 1985).

5. Contribution to Optical Resolution of Amino Acids

It has been utilized in the optical resolution of amino acids, demonstrating its role in the separation and identification of specific amino acid enantiomers. This is crucial in the study of chiral molecules and their applications in various fields including pharmaceuticals (Yamauchi, Sakurai, & Nakahara, 1977).

properties

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO5/c7-6(8,9)5(15)10-2(4(13)14)1-3(11)12/h2H,1H2,(H,10,15)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFULCXLYCSQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Trifluoroacetyl)-dl-aspartic acid

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